n-{[(4-Chlorophenyl)sulfanyl]methyl}-n-methyl-4-nitroaniline
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Overview
Description
N-{[(4-Chlorophenyl)sulfanyl]methyl}-N-methyl-4-nitroaniline is a chemical compound known for its unique structure and properties It consists of a 4-chlorophenyl group attached to a sulfanyl group, which is further connected to a methyl group and a 4-nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Chlorophenyl)sulfanyl]methyl}-N-methyl-4-nitroaniline typically involves the reaction of 4-chlorobenzenethiol with N-methyl-4-nitroaniline in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-Chlorophenyl)sulfanyl]methyl}-N-methyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(4-Chlorophenyl)sulfanyl]methyl}-N-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[(4-Chlorophenyl)sulfanyl]methyl}-N-methyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding to target molecules. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-{4-Chloro-2-[(4-chlorophenyl)sulfanyl]phenyl}-N3,N3-dimethyl-β-alaninamide
- N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline
Uniqueness
N-{[(4-Chlorophenyl)sulfanyl]methyl}-N-methyl-4-nitroaniline is unique due to its combination of a nitro group, a sulfanyl group, and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6631-98-7 |
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Molecular Formula |
C14H13ClN2O2S |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)sulfanylmethyl]-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C14H13ClN2O2S/c1-16(10-20-14-8-2-11(15)3-9-14)12-4-6-13(7-5-12)17(18)19/h2-9H,10H2,1H3 |
InChI Key |
FZCSLTAOTLNGHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CSC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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